![molecular formula C17H12O4 B15163928 5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one CAS No. 195320-26-4](/img/structure/B15163928.png)
5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one is a complex organic compound belonging to the benzofuran family. This compound is known for its unique structural features and significant biological activities, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran core.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the benzofuran core .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to intercalate into DNA, disrupting normal cellular processes and leading to cell death. This mechanism is particularly relevant in its anticancer and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: A structurally similar compound with similar biological activities.
8-Methoxypsoralen: Another derivative with significant therapeutic applications.
Angelicin: Known for its use in the treatment of skin diseases.
Uniqueness
5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Propiedades
Número CAS |
195320-26-4 |
|---|---|
Fórmula molecular |
C17H12O4 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
5-methoxy-4-methyl-[1]benzofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C17H12O4/c1-9-7-14(18)21-17-15(9)12(19-2)8-13-16(17)10-5-3-4-6-11(10)20-13/h3-8H,1-2H3 |
Clave InChI |
PKIHKVFVONFMCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C3C4=CC=CC=C4OC3=CC(=C12)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


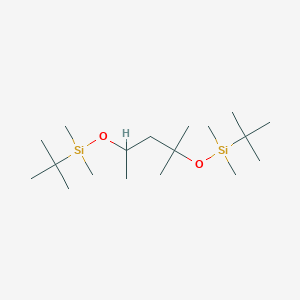
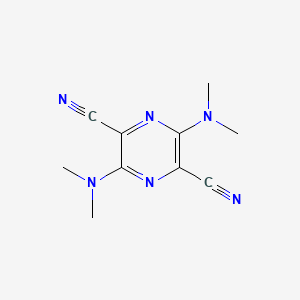
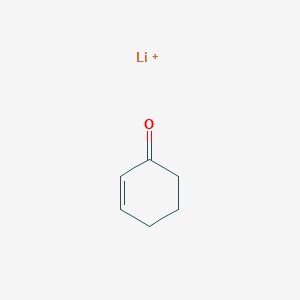
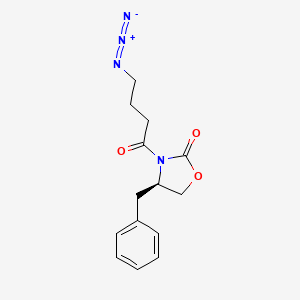
![1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-](/img/structure/B15163869.png)
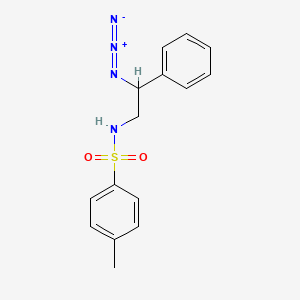
methanone](/img/structure/B15163889.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)
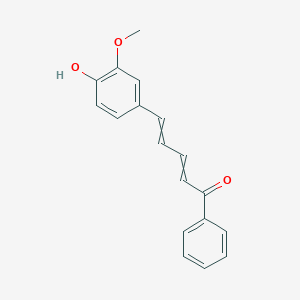
![4,4'-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole)](/img/structure/B15163909.png)
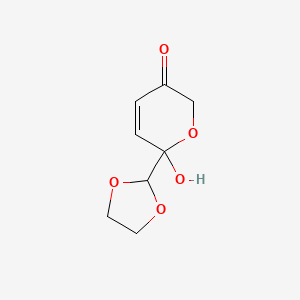
![4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B15163919.png)
![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)
